Cas no 379239-03-9 (methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate)

methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate
- SR-01000505170
- F1174-2689
- AKOS001062210
- 379239-03-9
- AB00685727-01
- SR-01000505170-1
- EU-0080368
- methyl 1-(4-(ethoxycarbonyl)phenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
- methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate
- Z56884935
- methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate
-
- インチ: 1S/C14H14N2O5/c1-3-21-13(18)9-4-6-10(7-5-9)16-8-11(17)12(15-16)14(19)20-2/h4-8,17H,3H2,1-2H3
- InChIKey: WFSHZWRJBAEGFJ-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1C=CC(=CC=1)N1C=C(C(C(=O)OC)=N1)O)=O
計算された属性
- せいみつぶんしりょう: 290.09027155g/mol
- どういたいしつりょう: 290.09027155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1174-2689-20μmol |
methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |
379239-03-9 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1174-2689-50mg |
methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |
379239-03-9 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F1174-2689-1mg |
methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |
379239-03-9 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1174-2689-10mg |
methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |
379239-03-9 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1174-2689-20mg |
methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |
379239-03-9 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1174-2689-30mg |
methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |
379239-03-9 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F1174-2689-75mg |
methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |
379239-03-9 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F1174-2689-5mg |
methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |
379239-03-9 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1174-2689-25mg |
methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |
379239-03-9 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F1174-2689-15mg |
methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate |
379239-03-9 | 90%+ | 15mg |
$89.0 | 2023-07-28 |
methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate 関連文献
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylateに関する追加情報
Methyl 1-4-(Ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate (CAS No. 379239-03-9): A Comprehensive Overview
Methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate (CAS No. 379239-03-9) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, belongs to the class of pyrazole derivatives and has garnered attention for its potential therapeutic properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.
The chemical structure of methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate is characterized by a pyrazole ring substituted with a hydroxy group at the 4-position and a carboxylate group at the 3-position. The phenyl ring attached to the pyrazole ring is further substituted with an ethoxycarbonyl group at the 4-position. This unique arrangement of functional groups imparts specific chemical and biological properties to the molecule, making it a valuable target for various research endeavors.
The synthesis of methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of ethyl 4-formylbenzoate with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization in the presence of an appropriate acid catalyst. The resulting pyrazole derivative can then be further modified to introduce the methyl ester group. Recent advancements in green chemistry have also led to more environmentally friendly synthesis methods, utilizing catalysts and solvents that minimize environmental impact.
One of the key areas of interest for methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate is its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate effectively inhibited cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
In addition to its anti-inflammatory effects, methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate has also been investigated for its potential as an anticancer agent. Research has shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. A study published in Cancer Research highlighted the ability of methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate to inhibit the PI3K/Akt signaling pathway, which is frequently dysregulated in various types of cancer.
The pharmacokinetic properties of methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate have also been studied extensively. These properties are crucial for understanding how the compound behaves in biological systems and for optimizing its therapeutic potential. Research has shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for further development as a drug candidate.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While specific clinical trials involving methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate are still in their early stages, preliminary results are promising. Phase I trials have demonstrated that the compound is well-tolerated at therapeutic doses and has shown no significant adverse effects. Further clinical studies are underway to assess its efficacy in treating specific conditions such as chronic inflammatory diseases and certain types of cancer.
In conclusion, methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate (CAS No. 379239-03-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological activities make it an attractive target for further investigation and development. As research continues to advance, it is likely that new insights into the therapeutic potential of this compound will emerge, paving the way for innovative treatments in various medical fields.
379239-03-9 (methyl 1-4-(ethoxycarbonyl)phenyl-4-hydroxy-1H-pyrazole-3-carboxylate) 関連製品
- 64913-16-2(1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose)
- 630111-78-3(5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide)
- 1998651-01-6((2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid)
- 304443-33-2(2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid)
- 550-90-3(7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-)
- 1245772-61-5(1-isopropyl-4-methyl-5-nitro-1H-pyrazole)
- 1376047-60-7(methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride)
- 1565458-74-3(2-benzyl(cyano)aminoethan-1-ol)
- 1806068-01-8(3-Bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetonitrile)
- 13942-05-7(4-Benzamido-cyclohexanone)




